n-バニリルデカナミド

概要

説明

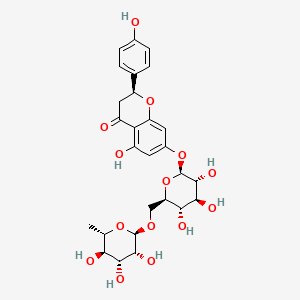

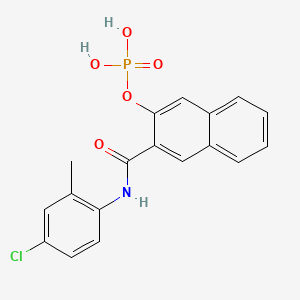

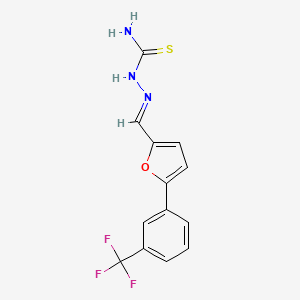

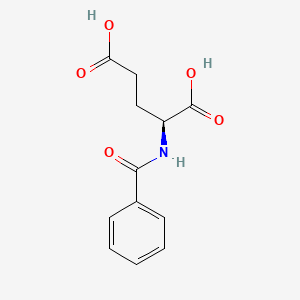

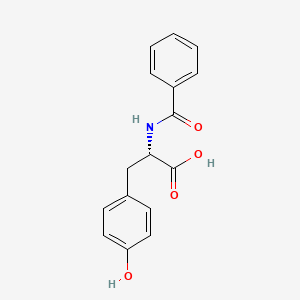

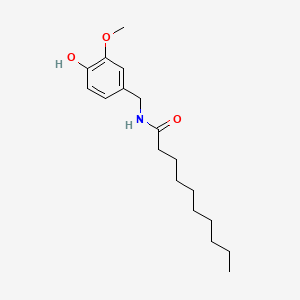

N-Vanillyldecanamide is a natural product found in Capsicum annuum . It has a molecular formula of C18H29NO3 .

Synthesis Analysis

The synthesis of n-vanillyldecanamide was achieved using a method based on those described by Nelson (1919) and Jones and Pyman (1925) .Molecular Structure Analysis

The molecular structure of n-Vanillyldecanamide consists of 18 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The IUPAC name for n-Vanillyldecanamide is N - [ (4-hydroxy-3-methoxyphenyl)methyl]decanamide .Chemical Reactions Analysis

The metabolism of capsaicinoids, including n-Vanillyldecanamide, involves the production of unique macrocyclic, alkyl dehydrogenated, ω-, and ω-1-hydroxylated products . The metabolism is governed, in part, by the stability and propensity to form an intermediate radical and a carbocation, and a direct interaction between the alkyl terminus and the heme of many P450 enzymes .Physical And Chemical Properties Analysis

N-Vanillyldecanamide has a molecular weight of 307.4 g/mol . It is a solid substance with a white to off-white color .科学的研究の応用

健康増進効果

n-バニリルデカナミドは、カプサイシノイドとしても知られており、トウガラシ(Capsicum)に含まれ、健康増進効果で知られています . カプサイシノイドには、n-バニリルデカナミドが含まれ、健康に有益な効果、特に鎮痛作用や体温調節への影響について研究されています .

肥満の治療

研究によると、カプサイシノイドは、肥満の治療に有益な効果がある可能性があることが示唆されています . これは、体温調節への影響によるもので、体内の代謝率を高め、体重減量を促進する可能性があると考えられています .

心臓血管の健康

カプサイシノイドは、心臓血管の健康に対する潜在的な利点についても調査されています . いくつかの研究では、高血圧の抑制に役立つ可能性があることが示唆されていますが、この分野ではさらなる研究が必要です .

胃保護効果

カプサイシノイドには、胃保護効果がある可能性を示唆する証拠があります . そのため、さまざまな胃腸疾患の治療に役立つ可能性があります .

糖尿病管理

一部の研究では、カプサイシノイドが糖尿病の管理に有益である可能性が示唆されています . これは、インスリン感受性とグルコース代謝への潜在的な影響によるものと考えられます .

抗酸化特性

n-バニリルデカナミドは、レタス(Lactuca sativa)の苗のラジカル長を、用量依存的に有意に減少させることがわかりました . これは、抗酸化特性があることを示唆しており、さまざまな健康への応用で役立つ可能性があります .

疼痛管理

カプサイシノイドは、鎮痛作用があることから、疼痛管理における潜在的な利用について広く調査されています . これには、n-バニリルデカナミドが含まれ、新しい鎮痛薬の開発に役立つ可能性があります .

作用機序

Target of Action

n-Vanillyldecanamide, also known as capsaicinoid, is a compound isolated from the fruits of Capsicum annuum . The primary target of n-Vanillyldecanamide is the vanilloid receptor, TRPV1 . This receptor is located at the ends of neurons and plays a crucial role in pain perception and thermoregulation .

Mode of Action

Upon binding to the TRPV1 receptor, n-Vanillyldecanamide causes the opening of the channel and the influx of calcium ions inside the cell . This leads to the depolarization of the cell membrane, forming an action potential that is transmitted into the spinal cord, causing the sensation of pain and warmth .

Biochemical Pathways

The activation of the TRPV1 receptor by n-Vanillyldecanamide affects several biochemical pathways. One of the key pathways influenced is the angiogenic pathway induced by VEGF (vascular endothelial growth factor) . VEGF is the main regulator of the angiogenesis process in both cancerous and healthy cells . n-Vanillyldecanamide acts as an inhibitor of this pathway, demonstrating its potential anti-angiogenic properties .

Result of Action

The binding of n-Vanillyldecanamide to the TRPV1 receptor and the subsequent cellular changes result in a significant reduction in the radical length of Lactuca sativa seedlings in a dose-dependent manner . This indicates the potential of n-Vanillyldecanamide to influence plant growth and development.

Action Environment

Environmental factors can influence the action, efficacy, and stability of n-Vanillyldecanamide. For instance, the pungency of capsaicinoids, including n-Vanillyldecanamide, in Capsicum fruits is influenced by weather conditions such as heat waves, and it increases with the maturation of the fruit .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-9-10-18(21)19-14-15-11-12-16(20)17(13-15)22-2/h11-13,20H,3-10,14H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHTWDQJPOTDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185028 | |

| Record name | N-Vanillyldecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31078-36-1 | |

| Record name | N-Vanillyldecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31078-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vanillyldecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Vanillyldecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-VANILLYLDECANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18EB43C97X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。